Isoxazole-5-carboxamide
Overview
Description
Isoxazole-5-carboxamide is a heterocyclic compound featuring a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions
Mechanism of Action
Target of Action
It’s known that isoxazole derivatives bind to biological targets based on their chemical diversity .
Mode of Action
It’s known that isoxazole derivatives interact with their targets, leading to various biological activities such as anticancer, antioxidant, antibacterial, and antimicrobial activity .
Biochemical Pathways
Isoxazole derivatives, including Isoxazole-5-carboxamide, can affect various biochemical pathways. Isoxazole derivatives have been found to show different biological activities, suggesting they may influence a variety of biochemical pathways .
Result of Action
This compound and its derivatives have been found to exhibit potent to moderate activities against various cancer cell lines . For instance, one study found that certain isoxazole-carboxamide derivatives showed broad-spectrum activity against B16F1, Colo205, HepG2, and HeLa cancer cell lines . Moreover, one particular compound was found to be the most active against the B16F1 melanoma cell line .
Biochemical Analysis
Biochemical Properties
Isoxazole-5-carboxamide plays a crucial role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. One of the notable interactions is with the enzyme cyclooxygenase (COX), where this compound acts as an inhibitor . This inhibition leads to a decrease in prostaglandin production, which is associated with its anti-inflammatory effects. Additionally, this compound has been shown to interact with human carbonic anhydrase isoforms, exhibiting inhibitory activity against the cytosolic isoform hCA II . These interactions highlight the compound’s potential as a therapeutic agent in treating inflammatory and other diseases.
Cellular Effects
This compound exhibits significant effects on various types of cells and cellular processes. In cancer cells, it has been observed to induce cell cycle arrest in the G0/G1 phase, leading to a decrease in CDK4 levels . This effect is particularly notable in hepatocellular carcinoma cell lines, where this compound derivatives have shown potent anticancer activities . Furthermore, the compound influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its broad-spectrum anticancer properties .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. The compound exerts its effects by inhibiting the COX enzyme, thereby reducing prostaglandin production . Additionally, this compound has been shown to interact with various proteins, leading to changes in gene expression and cellular function . The inhibition of specific enzymes and modulation of protein interactions are key aspects of its molecular mechanism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that the compound remains stable under various conditions, maintaining its biological activity . Prolonged exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic pathways . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and safety profile.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose to maximize benefits while minimizing risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its biological activity. The compound undergoes metabolic transformations, leading to the formation of active metabolites that contribute to its therapeutic effects . Additionally, this compound affects metabolic flux and metabolite levels, further influencing cellular function and overall metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, enhancing its therapeutic efficacy . The distribution of this compound is influenced by factors such as tissue permeability and binding affinity to cellular components .
Subcellular Localization
This compound exhibits specific subcellular localization, which is critical for its activity and function. The compound is directed to particular compartments or organelles within the cell through targeting signals and post-translational modifications . This subcellular localization allows this compound to interact with specific biomolecules, enhancing its therapeutic potential and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isoxazole-5-carboxamide typically involves the cycloaddition reaction of nitrile oxides with alkenes or alkynes. One common method is the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under microwave-assisted conditions . Another approach involves the use of β-diketohydrazone derivatives, which undergo cyclization to form the isoxazole ring .
Industrial Production Methods: Industrial production of this compound often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . Microwave-assisted synthesis is favored for its efficiency and eco-friendliness .
Chemical Reactions Analysis
Types of Reactions: Isoxazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoxazole-5-carboxylic acid.
Reduction: Reduction reactions can convert the compound to isoxazole-5-carboxylate.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the isoxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products:
Oxidation: Isoxazole-5-carboxylic acid.
Reduction: Isoxazole-5-carboxylate.
Substitution: Various substituted isoxazole derivatives depending on the reagents used.
Scientific Research Applications
Isoxazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
Isoxazole-5-carboxamide can be compared with other similar heterocyclic compounds, such as:
Thiadiazole: Known for its antimicrobial and anticancer properties.
Oxadiazole: Exhibits a wide range of biological activities, including anti-inflammatory and antiviral effects.
Isothiazole: Used in the development of pharmaceuticals and agrochemicals.
Uniqueness: this compound stands out due to its versatile synthetic routes, eco-friendly production methods, and broad spectrum of biological activities. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its significance in scientific research and industrial applications.
Properties
IUPAC Name |
1,2-oxazole-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2/c5-4(7)3-1-2-6-8-3/h1-2H,(H2,5,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSIBSRXKQRYPJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20427255 | |
Record name | isoxazole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20427255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89032-77-9 | |
Record name | isoxazole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20427255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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